molecular formula C9H9ClN2 B12454660 5-chloro-N-methyl-1H-indol-3-amine

5-chloro-N-methyl-1H-indol-3-amine

Cat. No.: B12454660
M. Wt: 180.63 g/mol
InChI Key: QXURSSKPFURFKJ-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-chloro-N-methyl-1H-indol-3-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

5-chloro-N-methyl-1H-indol-3-amine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-N-methyl-1H-indol-3-amine

InChI

InChI=1S/C9H9ClN2/c1-11-9-5-12-8-3-2-6(10)4-7(8)9/h2-5,11-12H,1H3

InChI Key

QXURSSKPFURFKJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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